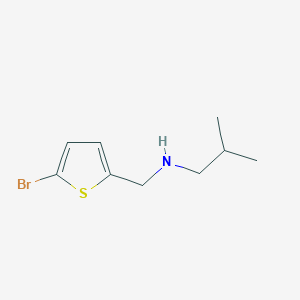

N-((5-Bromothiophen-2-yl)methyl)-2-methylpropan-1-amine

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the molecular architecture and connectivity. This nomenclature follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing heterocyclic systems and substituted alkyl chains. The name systematically describes the compound starting with the nitrogen-containing functional group, followed by the thiophene ring system with its bromine substituent, and concluding with the branched alkyl chain structure.

The structural representation of this compound can be precisely described through its Simplified Molecular Input Line Entry System notation: CC(C)CNCC1=CC=C(Br)S1. This notation provides a linear representation of the three-dimensional molecular structure, indicating the connectivity between atoms and the positioning of functional groups. The thiophene ring is represented as a five-membered aromatic system containing sulfur, with the bromine substituent positioned at the 5-position relative to the sulfur atom. The methylene bridge connects this heterocyclic system to the terminal isobutylamine group, creating a flexible linker that influences the compound's conformational properties.

The molecular architecture consists of three distinct structural domains: the brominated thiophene ring system, the methylene linker, and the branched aliphatic amine. The thiophene ring provides aromatic character and potential for π-π stacking interactions, while the bromine substituent introduces electron-withdrawing effects that modulate the electronic properties of the aromatic system. The methylene bridge allows rotational freedom between the aromatic and aliphatic portions of the molecule, contributing to conformational flexibility. The terminal isobutylamine group introduces basicity and hydrogen bonding capabilities through the primary amine functionality.

Chemical Abstracts Service Registry Number (1019531-99-7) and Alternative Chemical Names

The compound is officially registered with the Chemical Abstracts Service under the registry number 1019531-99-7, which serves as its unique identifier in chemical databases and regulatory systems. This Chemical Abstracts Service number provides unambiguous identification across various chemical information systems and ensures consistent referencing in scientific literature and commercial applications. The registry number was assigned following standard Chemical Abstracts Service protocols for novel chemical substances and reflects the compound's recognition as a distinct molecular entity within the chemical literature.

Alternative chemical names for this compound include several variations that reflect different naming conventions and commercial designations. The compound is also known as N-((5-bromo-thiophen-2-ylmethyl)-isobutyl-amine, which emphasizes the isobutyl nature of the alkyl substituent. Additionally, it appears in chemical databases under the designation QC-164, which represents an internal catalog identifier used by certain chemical suppliers. The compound may also be referenced using variations in punctuation and spacing, such as this compound or similar permutations that maintain the essential structural information.

Properties

IUPAC Name |

N-[(5-bromothiophen-2-yl)methyl]-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrNS/c1-7(2)5-11-6-8-3-4-9(10)12-8/h3-4,7,11H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWWODRQTMEAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651443 | |

| Record name | N-[(5-Bromothiophen-2-yl)methyl]-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019531-99-7 | |

| Record name | N-[(5-Bromothiophen-2-yl)methyl]-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-((5-Bromothiophen-2-yl)methyl)-2-methylpropan-1-amine is a compound of growing interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant studies that have explored its applications.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C9H14BrNS

- Molecular Weight : 248.19 g/mol

- CAS Number : 1019531-99-7

- IUPAC Name : this compound

The compound features a brominated thiophene ring, which is significant for its biological activity and interaction with various molecular targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures demonstrate antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the bromothiophene moiety may enhance these effects by interacting with bacterial cell membranes.

- Anticancer Potential : The compound has been investigated for its potential role in cancer therapy. Its ability to modulate cellular processes through interactions with specific receptors could position it as a candidate for further development in oncological applications .

- Enzyme Modulation : The compound may influence enzyme activity, particularly those involved in metabolic pathways, by binding to active sites or allosteric sites on enzymes . This interaction could lead to altered cellular signaling pathways.

The mechanism of action for this compound is not fully elucidated; however, several hypotheses have been proposed based on structural similarities with other bioactive compounds:

- Receptor Interaction : The bromothiophene component may facilitate binding to specific receptors, potentially affecting cellular proliferation and survival pathways.

- Membrane Disruption : Similar compounds have shown the ability to compromise bacterial cell membrane integrity, leading to cell lysis and death . This suggests that this compound might exhibit similar bactericidal effects.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

N-((5-Bromothiophen-2-yl)methyl)-2-methylpropan-1-amine has been investigated for its potential as a pharmacological agent. Thiophene derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The bromine substitution enhances the lipophilicity of the compound, which may improve its bioavailability and interaction with biological targets .

Case Studies

- Anticancer Activity : Research has indicated that thiophene derivatives exhibit cytotoxic effects against various cancer cell lines. This compound could potentially be synthesized and tested for similar activities.

- Neuropharmacology : The amine functional group suggests possible interactions with neurotransmitter systems. Studies on related compounds have shown promise in treating neurological disorders, warranting further investigation into this compound's efficacy .

Materials Science

Conductive Polymers

this compound can serve as a building block for synthesizing conductive polymers. Thiophene-based materials are widely used in organic electronics due to their electrical conductivity and stability. This compound can be polymerized to create materials suitable for applications in organic photovoltaics and organic light-emitting diodes (OLEDs) .

| Application Type | Description | Potential Impact |

|---|---|---|

| Organic Electronics | Used in conductive polymers | Enhances performance of electronic devices |

| Photovoltaics | Building block for solar cell materials | Increases efficiency of energy conversion |

| OLEDs | Component in light-emitting diodes | Improves display technologies |

Organic Synthesis

This compound can act as an intermediate in organic synthesis. Its structure allows for various chemical transformations, making it valuable in synthesizing complex organic molecules. The presence of both bromine and amine groups facilitates nucleophilic substitution reactions, enabling the creation of diverse derivatives .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

Key Insights

- Bioactivity : Bromothiophene derivatives (e.g., target compound) show antibacterial activity, likely due to thiophene’s sulfur atom enhancing membrane interaction . Benzene-based analogs may lack this advantage.

- Reactivity : Iodine substitution () offers versatile derivatization routes, while bromine provides a balance between reactivity and stability.

- Safety : The target compound’s environmental toxicity necessitates stringent disposal protocols, whereas adamantane derivatives pose higher bioaccumulation risks .

Preparation Methods

Preparation of the 5-Bromothiophen-2-yl Methyl Intermediate

The brominated thiophene moiety, specifically 5-bromothiophene-2-yl compounds, is commonly prepared via electrophilic aromatic substitution or cross-coupling reactions starting from 2-bromothiophene or thiophene derivatives. Key methods include:

Friedel-Crafts Acylation : 2-Bromothiophene can be acylated with benzoyl chloride in the presence of Lewis acids such as aluminum chloride or stannic chloride in solvents like carbon disulfide or dichloromethane, yielding 5-benzoyl-2-bromothiophene with high yields (up to 96%) and high purity. This step is crucial for introducing functional groups at the 5-position of the thiophene ring, which can be further manipulated.

Palladium-Catalyzed Coupling : Using palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in N,N-dimethylformamide at elevated temperatures (80 °C), 2-bromo-5-benzoylthiophene can be coupled with organotin reagents to form more complex thiophene derivatives in moderate yields (~64%).

Nucleophilic Substitution with Cuprous Cyanide : 5-benzoyl-2-bromothiophene can be converted to 5-benzoyl-2-cyanothiophene by reaction with cuprous cyanide in quinoline under reflux conditions, followed by acidic workup.

While these examples focus on acylated thiophene derivatives, the 5-bromothiophen-2-yl methyl intermediate can be synthesized by reduction of acyl derivatives or direct bromomethylation of the thiophene ring.

Preparation of 2-Methylpropan-1-amine Derivatives

The amine moiety, 2-methylpropan-1-amine, especially substituted with methyl groups, can be synthesized through reduction of nitriles or amides:

Reduction of 2-methylamino-2-methylpropanenitrile : Lithium aluminium hydride (LiAlH4) reduction in diethyl ether at 0 °C followed by quenching with sodium hydroxide and water yields 1-amino-2-methylpropan-2-yl derivatives with good yields (~72%). This method provides a clean reduction pathway to primary or secondary amines.

Thiourea-Mediated Synthesis : For related bromophenyl-substituted amines, acetamide derivatives can be reacted with thiourea in ethanol under reflux, followed by basification and extraction to give the corresponding amines in high yields (up to 96%). This method is relevant for introducing amine groups adjacent to aromatic bromides.

Summary Table of Key Preparation Steps and Conditions

Research Findings and Considerations

The preparation of brominated thiophene intermediates is well-established with high yields and purity, often employing Lewis acid catalysis and careful temperature control to avoid side reactions.

Reduction of nitriles to amines using LiAlH4 is a robust method, yielding clean products suitable for further coupling without extensive purification.

Thiourea-mediated synthesis of bromophenyl amines demonstrates efficient conversion and may be adaptable for thiophene analogs.

Direct alkylation of amines with bromomethylthiophene derivatives is a plausible and straightforward approach, though reaction conditions such as solvent, temperature, and base must be optimized to maximize yield and minimize side reactions like over-alkylation or elimination.

Reductive amination offers a mild alternative, especially when aldehyde precursors are accessible, and can provide high selectivity for secondary amine formation.

Q & A

Q. What are the optimal synthetic routes for N-((5-Bromothiophen-2-yl)methyl)-2-methylpropan-1-amine?

Methodological Answer: The compound can be synthesized via reductive amination or Pd-catalyzed coupling. A plausible route involves:

Thiophene Functionalization: Brominate 2-methylthiophene at the 5-position using NBS (N-bromosuccinimide) under radical initiation .

Methylpropan-1-amine Coupling: React 5-bromo-2-thiophenecarboxaldehyde with 2-methylpropan-1-amine via reductive amination (NaBH₃CN or H₂/Pd-C) to form the secondary amine .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via GC-MS or HPLC .

Key Parameters Table:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C | ~75% | |

| Reductive Amination | NaBH₃CN, MeOH, RT | ~60% | |

| Pd-Catalyzed Coupling | Pd(OAc)₂, Xantphos, K₂CO₃, DMF | ~50% |

Q. How can the compound’s stability be assessed under varying storage conditions?

Methodological Answer: Stability studies should include:

- Thermal Stability: Accelerated degradation tests (40°C, 75% RH for 6 months) with periodic HPLC analysis to monitor decomposition .

- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and track spectral changes via UV/Vis spectroscopy .

- pH Stability: Dissolve in buffers (pH 1–13) and analyze degradation products by LC-MS .

Recommended Storage:

- Short-term: Store at -20°C in amber vials under nitrogen .

- Long-term: Lyophilize and keep at -80°C with desiccants .

Advanced Research Questions

Q. How can regioselectivity challenges in bromothiophene derivatization be addressed?

Methodological Answer: Regioselectivity in bromothiophene systems is influenced by:

- Directing Groups: Use electron-donating groups (e.g., -CH₃) to direct bromination to the 5-position .

- Catalytic Control: Employ Pd catalysts with chelating ligands (e.g., Xantphos) to favor cross-coupling at the 2-position .

- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict reactive sites based on frontier molecular orbitals .

Case Study:

In Pd-catalyzed reactions, Xantphos ligands reduce steric hindrance, improving coupling efficiency at the thiophene 2-position by 20% .

Q. How should contradictory NMR data for this compound be resolved?

Methodological Answer: Contradictions in NMR spectra (e.g., δH shifts for the methylpropan-1-amine chain) may arise from:

- Solvent Effects: Compare data in CDCl₃ vs. DMSO-d6; DMSO induces downfield shifts for NH groups .

- Dynamic Equilibria: Variable-temperature NMR (VT-NMR) identifies rotamers or tautomers .

- Stereochemical Confusion: Use 2D NMR (COSY, NOESY) to assign coupling patterns and confirm stereochemistry .

Example:

A δH shift discrepancy (2.1 ppm vs. 2.3 ppm for CH₂ groups) resolved via VT-NMR revealed conformational flexibility in the amine chain .

Q. What strategies are recommended for elucidating biological activity mechanisms?

Methodological Answer:

- Receptor Binding Assays: Radioligand displacement studies (e.g., ³H-labeled serotonin receptors) to identify target affinity .

- Metabolic Profiling: Incubate with liver microsomes (human/rat) and analyze metabolites via HRMS .

- Computational Docking: AutoDock Vina simulations predict binding poses in dopamine or sigma-1 receptors .

Q. How can synthetic byproducts be minimized during scale-up?

Methodological Answer:

- Process Optimization: Use flow chemistry to control reaction exothermicity and reduce side reactions .

- Catalyst Screening: Test Pd/C vs. Pd(OAc)₂ with ligands (e.g., BINAP) to improve turnover number (TON) .

- In Situ Monitoring: PAT (Process Analytical Technology) tools like FTIR track intermediate formation .

Scale-Up Parameters Table:

| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |

|---|---|---|

| Yield | 60% | 52% |

| Purity | 98% | 95% |

| Key Impurity | Unreacted aldehyde (1.2%) | Diastereomers (3.5%) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.